molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Cat. No.: B086863
CAS No.: 190-24-9
M. Wt: 522.6 g/mol
InChI Key: IVJZBYVRLJZOOQ-UHFFFAOYSA-N
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Description

Hexabenzo[bc,ef,hi,kl,no,qr]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₁₈. It consists of a central coronene molecule with an additional benzene ring fused between each adjacent pair of rings around the periphery

Mechanism of Action

Target of Action

Hexabenzo[bc,ef,hi,kl,no,qr]coronene, commonly referred to as Hexabenzocoronene, is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core with six additional benzene rings . It primarily targets organic materials, where it is used as an intermediate . It has also been shown to interact with amino functionalized polysiloxanes .

Mode of Action

Hexabenzocoronene interacts with its targets through complexation, a process where molecules combine to form a complex . For instance, a carboxylate functionalized hexabenzocoronene can complex with an amino functionalized polysiloxane to form a polymeric complex .

Biochemical Pathways

It’s known that the compound can form highly ordered discotic columnar liquid crystalline structures . These structures could potentially influence various biochemical pathways, particularly those involving cell signaling and communication.

Result of Action

The primary result of Hexabenzocoronene’s action is the formation of highly ordered discotic columnar liquid crystalline structures . These structures have a high aspect ratio and electrical conductivity, making them ideal electron transport materials . They can be used in the fabrication of optoelectronic devices .

Action Environment

The action of Hexabenzocoronene can be influenced by various environmental factors. For instance, the formation of its liquid crystalline structures can be affected by temperature and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of oxidizing or reducing agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexabenzo[bc,ef,hi,kl,no,qr]coronene can be synthesized through a series of organic reactions. One common method involves the Aldol condensation of dibenzyl ketone with a benzil derivative to form a substituted cyclopentadienone. This intermediate undergoes a Diels–Alder reaction with an alkyne, followed by the expulsion of carbon monoxide to yield hexaphenylbenzene. The final step involves oxidative electrocyclic reactions and aromatization using iron (III) chloride in nitromethane .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Hexabenzo[bc,ef,hi,kl,no,qr]coronene undergoes various chemical reactions, including:

    Oxidation: Using reagents like iron (III) chloride.

    Reduction: Though less common, reduction reactions can be performed under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the peripheral benzene rings.

Common Reagents and Conditions:

    Oxidation: Iron (III) chloride in nitromethane.

    Substitution: Various electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives and substituted this compound compounds .

Scientific Research Applications

Hexabenzo[bc,ef,hi,kl,no,qr]coronene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexabenzo[bc,ef,hi,kl,no,qr]coronene is unique due to its highly symmetrical structure and extensive conjugation. Similar compounds include:

These compounds share some structural similarities but differ in their electronic properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZBYVRLJZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172446
Record name Hexabenzocoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-24-9
Record name Hexabenzo[bc,ef,hi,kl,no,qr]coronene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexabenzocoronene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexabenzocoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXABENZOCORONENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TZ95D8GP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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